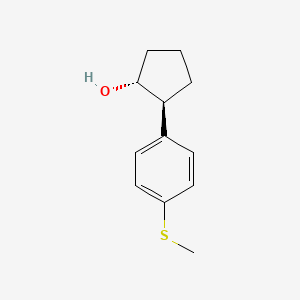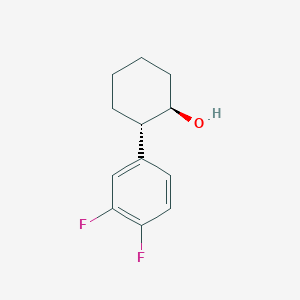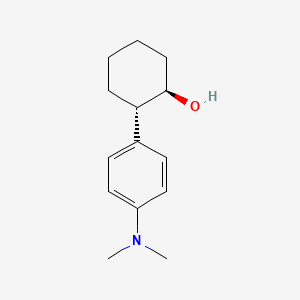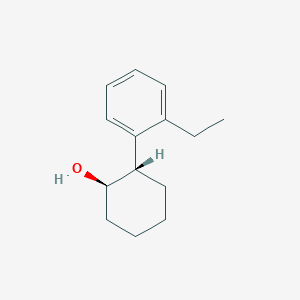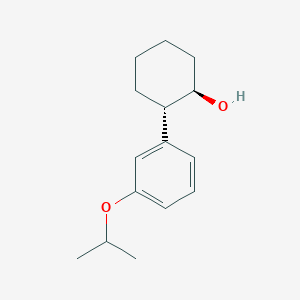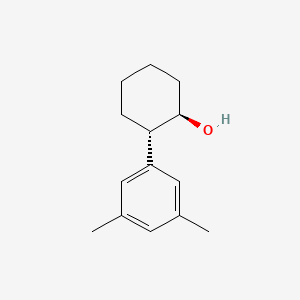
trans-2-(3,5-Dimethylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(3,5-Dimethylphenyl)cyclohexanol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group, making it an interesting subject for stereochemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,5-Dimethylphenyl)cyclohexanol can be achieved through several methods:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Reduction of Ketones: Starting from a ketone precursor, such as (3,5-dimethylphenyl)cyclohexanone, and reducing it using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to obtain the alcohol.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic reduction are potential methods for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Further reduction of the compound can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: (3,5-dimethylphenyl)cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
Chemistry
Stereochemical Studies: Investigating the effects of chirality on chemical reactivity and interactions.
Catalysis: Potential use as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Studying its potential as an inhibitor for specific enzymes.
Receptor Binding: Exploring its interactions with biological receptors.
Medicine
Pharmacological Research:
Industry
Material Science: Use in the synthesis of advanced materials with specific properties.
作用機序
The mechanism by which trans-2-(3,5-Dimethylphenyl)cyclohexanol exerts its effects depends on its interactions with molecular targets such as enzymes or receptors. The hydroxyl group and the 3,5-dimethylphenyl moiety play crucial roles in these interactions, influencing binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R,2S)-2-phenylcyclohexan-1-ol: Lacks the dimethyl groups on the phenyl ring.
(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: Has a single methyl group on the phenyl ring.
Uniqueness
trans-2-(3,5-Dimethylphenyl)cyclohexanol is unique due to the presence of two methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
(1R,2S)-2-(3,5-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFKTHNZPVVWEB-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCC[C@H]2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



